Inz-5
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Overview
Description
Inz-5 is a fungal-selective inhibitor of mitochondrial cytochrome bc1. It has shown significant potential in impairing fungal virulence and preventing the evolution of drug resistance . This compound is particularly notable for its enhanced potency and selectivity towards fungi over human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inz-5 is synthesized through a series of chemical reactions involving indazole derivatives. The synthesis typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at 4°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Inz-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions, particularly involving its indazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted indazole compounds .
Scientific Research Applications
Inz-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cytochrome bc1 inhibition and electron transport chain dynamics.
Biology: Investigated for its effects on fungal cell viability and mitochondrial function.
Industry: Explored as a lead compound for developing new antifungal agents and agricultural fungicides.
Mechanism of Action
Inz-5 exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex, an essential component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to increased intracellular ATP, reactive oxygen species generation, and ultimately fungal cell death . The compound specifically targets the Rieske head domain of the cytochrome bc1 complex, altering its equilibrium and preventing electron transfer .
Comparison with Similar Compounds
Strobilurins: Similar to Inz-5, strobilurins inhibit mitochondrial respiration but target a different site within the cytochrome bc1 complex.
Uniqueness: this compound is unique due to its high selectivity for fungal cells over human cells and its ability to prevent the evolution of drug resistance. This makes it a promising candidate for developing new antifungal therapies .
Properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFXWUINPSTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole (Inz-5) on Candida albicans?
A1: this compound targets Complex III (CIII2) in the electron transport chain of Candida albicans [, ]. Specifically, it binds to CIII2 and alters the conformational equilibrium of the Rieske head domain, which is crucial for the Q cycle and electron transfer []. This disruption ultimately inhibits the function of CIII2, leading to fungicidal activity [].
Q2: How was the interaction between this compound and Candida albicans Complex III studied?
A2: Cryo-electron microscopy (cryoEM) was employed to visualize the interaction between this compound and CIII2 from Candida albicans [, ]. This technique allowed researchers to observe the binding of this compound and its effect on the conformational states of the Rieske head domain within the complex [].
Q3: What is the significance of studying this compound in the context of antifungal therapy?
A3: this compound exhibits synergistic fungicidal activity when administered alongside fungistatic azole drugs []. This synergy makes it a promising candidate for combination therapies to combat fungal infections, particularly those caused by Candida albicans. Further research into its mechanism of action and potential resistance mechanisms is crucial for developing effective antifungal treatments.
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